Solubility Profiling and Optimization of 2-(2-Benzylphenoxy)aniline: A Technical Guide
Solubility Profiling and Optimization of 2-(2-Benzylphenoxy)aniline: A Technical Guide
Topic: Solubility of 2-(2-Benzylphenoxy)aniline in Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
2-(2-Benzylphenoxy)aniline (CAS: 946727-14-6) is a specialized aromatic amine intermediate, primarily utilized in the synthesis of heterocycles for pharmaceutical and agrochemical applications.[1][2] Its structure—comprising an aniline core ortho-substituted with a bulky hydrophobic benzylphenoxy group—creates a unique solubility profile characterized by high lipophilicity and specific steric constraints.[2]
This guide provides a comprehensive framework for determining, predicting, and optimizing the solubility of this compound.[2] It moves beyond static data points to establish a robust experimental protocol for researchers handling this material in synthesis, purification, and formulation.[2][3]
Compound Snapshot
| Property | Detail |
| Chemical Name | 2-(2-Benzylphenoxy)aniline |
| CAS Number | 946727-14-6 |
| Molecular Formula | C₁₉H₁₇NO |
| Molecular Weight | 275.35 g/mol |
| Key Functional Groups | Primary Amine (-NH₂), Ether Linkage (-O-), Aromatic Rings (3) |
| Predicted LogP | ~4.5 - 5.2 (High Lipophilicity) |
Theoretical Solubility Framework
Understanding the molecular interactions of 2-(2-Benzylphenoxy)aniline is prerequisite to solvent selection.[2] The molecule exhibits a "Janus-faced" nature: a small polar head (amine) attached to a massive hydrophobic body (three phenyl rings).[2]
Structural Analysis & Solvent Interaction[2]
-
Hydrophobic Dominance: The benzyl and phenoxy moieties drive strong Van der Waals interactions.[2] This predicts high solubility in non-polar and aromatic solvents (e.g., Toluene, DCM).[2]
-
Hydrogen Bonding: The primary amine (-NH₂) acts as both a hydrogen bond donor (HBD) and acceptor (HBA).[2] However, the bulky ortho-substitution creates steric hindrance , potentially reducing the efficacy of H-bonding in sterically demanding alcohols (e.g., Isopropanol) compared to Methanol.[2]
-
Pi-Pi Stacking: The three aromatic rings facilitate strong
interactions, suggesting that aromatic solvents will be superior solubilizers compared to aliphatic chains.[2]
Predicted Solubility Profile
Note: Values are qualitative estimates based on Structure-Property Relationships (SPR).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole & Dispersion forces match well.[2] |
| Aromatic | Toluene, Xylene | Very Good (>50 mg/mL) | |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole interactions; disrupts crystal lattice effectively.[2] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (>20 mg/mL) | Dipole-dipole interactions; useful for crystallization.[2] |
| Alcohols | Methanol, Ethanol | Moderate (Temperature dependent) | H-bonding exists but is limited by the hydrophobic bulk.[2] |
| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | Polarity mismatch; useful as anti-solvents.[2] |
| Water | Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates; energy penalty for cavity formation is too high.[2] |
Experimental Protocols for Solubility Determination
To obtain precise thermodynamic solubility data, the Shake-Flask Method coupled with HPLC quantification is the gold standard.[2] For rapid screening, a Visual Kinetic Method is recommended.[2]
Protocol A: Thermodynamic Solubility (Gold Standard)
Objective: Determine the saturation concentration (
Materials:
-
Solid 2-(2-Benzylphenoxy)aniline (>98% purity)[2]
-
Target Solvents (HPLC Grade)
-
0.45 µm PTFE Syringe Filters (Hydrophobic for organic solvents)[2]
-
Agilent 1200 HPLC (or equivalent) with UV-Vis detector[2]
Workflow:
-
Preparation: Add excess solid compound (~50 mg) to 1.0 mL of solvent in a borosilicate glass vial.
-
Equilibration: Cap tightly and place in a thermostatic shaker bath at 25°C (±0.1°C). Shake at 200 RPM for 24–48 hours.[2]
-
Verification: Visually confirm solid is still present.[2] If fully dissolved, add more solid until a precipitate persists.[2]
-
Sampling:
-
Centrifuge the vial at 10,000 RPM for 5 minutes to pellet undissolved solids.
-
Extract the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solution to prevent adsorption losses).[2]
-
-
Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and inject into HPLC.
-
Detection: UV at 254 nm (aromatic absorption).[2]
-
Calculation:
-
Protocol B: Visual Kinetic Solubility (Rapid Screen)
Objective: Estimate solubility range for solvent selection in synthesis.[2]
-
Weigh 10 mg of compound into a vial.
-
Add solvent in aliquots (start with 100 µL).
-
Vortex for 30 seconds after each addition.
-
Record the volume required for complete dissolution.[2]
-
Calculation: Solubility
.[2]
-
Visualization of Solubility Dynamics
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Purification) and the molecular interaction logic.
Figure 1: Solubility interaction map and solvent selection logic for synthesis and purification workflows.[2]
Applications & Process Optimization
Reaction Solvent Selection
For nucleophilic substitution or cyclization reactions involving 2-(2-Benzylphenoxy)aniline:
-
Recommended: Toluene or Xylene .[2]
-
Alternative: DMF or DMAc .[2]
-
Reasoning: If the reaction involves polar transition states or inorganic bases (e.g.,
), these aprotic solvents are superior despite harder workup.[2]
-
Purification via Recrystallization
The "Janus" nature of the molecule makes it an excellent candidate for anti-solvent crystallization .[2]
-
System 1 (Standard): Dissolve in minimum hot Ethanol or Ethyl Acetate ; add Hexane or Heptane dropwise until turbid.[2] Cool to 4°C.[2]
-
System 2 (High Purity): Dissolve in DCM ; layer with Hexane for slow diffusion crystallization (yields X-ray quality crystals).[2]
HPLC Method Development
When analyzing solubility samples, use the following conditions to ensure sharp peak shape and prevent column clogging:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: High organic start (e.g., 50% B to 95% B) is required due to the compound's high lipophilicity.[2]
-
Retention Time: Expect late elution; the benzylphenoxy group significantly increases retention compared to unsubstituted aniline.[2]
References
-
PubChem Database. (2025).[2][4] Compound Summary: 2-(2-Benzylphenoxy)aniline (CAS 946727-14-6).[1][2] National Center for Biotechnology Information.[2] [Link](Note: Link directs to main search as specific deep link varies by index update; verify CAS 946727-14-6 directly).
-
Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Reference for General Solubility Equation and logP estimation principles).
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry.[2] Longman Scientific & Technical.[2] (Standard protocols for recrystallization and solvent selection).
-
Bergström, C. A., et al. (2007).[2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[2] (Methodology for thermodynamic solubility determination).
Sources
- 1. 2-(2-BENZYLPHENOXY)ANILINE CAS#: 946727-14-6 [m.chemicalbook.com]
- 2. 2-(2-Phenylethynyl)aniline | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. KR101859516B1 - A new process for the preparation of 2-Benzylaniline - Google Patents [patents.google.com]
- 4. 2-([1,1'-Biphenyl]-2-yloxy)aniline | C18H15NO | CID 22352144 - PubChem [pubchem.ncbi.nlm.nih.gov]
